REACTION_CXSMILES
|
[C:1]1(S([O-])(=O)=O)[C:10]2[CH:9]=[CH:8][CH:7]=[C:6](S([O-])(=O)=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na+].[Na+].[NH2-:21].[Na+].[NH3:23]>>[NH2:21][C:1]1[C:10]2[C:5](=[C:6]([NH2:23])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:0.1.2,3.4|
|
Name
|
sodium 1,5-naphthalene disulfonate
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed 30 ml of methanol
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture for solvolysis
|
Type
|
ADDITION
|
Details
|
Thereafter the product was treated in the same manner as in Example 2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(S([O-])(=O)=O)[C:10]2[CH:9]=[CH:8][CH:7]=[C:6](S([O-])(=O)=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na+].[Na+].[NH2-:21].[Na+].[NH3:23]>>[NH2:21][C:1]1[C:10]2[C:5](=[C:6]([NH2:23])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:0.1.2,3.4|
|
Name
|
sodium 1,5-naphthalene disulfonate
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed 30 ml of methanol
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture for solvolysis
|
Type
|
ADDITION
|
Details
|
Thereafter the product was treated in the same manner as in Example 2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |